2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a benzyl group and an ethoxyphenyl group attached to the pyridazinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with suitable ketones or aldehydes. One common method includes the reaction of 4-ethoxybenzaldehyde with benzylhydrazine, followed by cyclization with a diketone or an ester under acidic or basic conditions. The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted aromatic derivatives with nitro, halogen, or sulfonyl groups.
Scientific Research Applications
2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential as an anti-inflammatory, analgesic, and antihypertensive agent.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with ion channels or receptors involved in pain and inflammation pathways, contributing to its analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3-one
- 5-Benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one
Comparison: 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives. The presence of the ethoxy group on the phenyl ring and the benzyl group on the pyridazinone core may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzyl-6-(4-ethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-17-10-8-16(9-11-17)18-12-13-19(22)21(20-18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDBMVYOMVHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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